molecular formula C11H9F3O2 B2959651 rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans CAS No. 157518-49-5

rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans

Cat. No.: B2959651
CAS No.: 157518-49-5
M. Wt: 230.186
InChI Key: SHCKKENSUDTLMS-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative characterized by:

  • A trans configuration across the cyclopropane ring.
  • A 2-(trifluoromethyl)phenyl substituent at the C2 position.
  • A carboxylic acid functional group at the C1 position.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~1–2) and improving metabolic stability. The rigid cyclopropane scaffold contributes to unique stereoelectronic properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCKKENSUDTLMS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157518-49-5
Record name rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans (CAS: 157518-49-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, effects on cellular mechanisms, and potential therapeutic applications.

  • Molecular Formula : C11H9F3O2
  • Molecular Weight : 230.18 g/mol
  • Purity : 97%
  • Storage Conditions : 2-8 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid exhibit moderate to good antimicrobial activity. For instance, derivatives of cyclopropane carboxylic acids have shown effectiveness against various bacterial strains, suggesting that structural modifications can enhance their bioactivity .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research indicates that cyclopropane derivatives can modulate enzyme activity and affect cellular signaling pathways, potentially leading to altered cellular responses. This interaction is crucial for understanding the pharmacodynamics of such compounds in therapeutic contexts .

Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-substituted cyclopropane carboxylic acids demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 µg/mL to 50 µg/mL, indicating a promising profile for further development as antimicrobial agents .

CompoundMIC (µg/mL)Activity
Compound A12.5Strong
Compound B25Moderate
rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acidTBDTBD

Study 2: Cellular Mechanisms

Another investigation focused on the effects of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid on oxidative stress in cell cultures. The results indicated that the compound significantly reduced intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative damage .

Potential Therapeutic Applications

Given its biological activity, rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid could be explored for various therapeutic applications:

  • Antimicrobial Agents : Its demonstrated efficacy against bacteria positions it as a candidate for developing new antibiotics.
  • Oxidative Stress Modulators : Its ability to reduce ROS may have implications in treating conditions associated with oxidative stress.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Evidence Reference
trans-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid CF₃ (no phenyl ring) C₅H₅F₃O₂ 154.09 High acidity; stored at room temperature
trans-2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid 2-Ethylphenyl C₁₂H₁₄O₂ 190.24 Increased lipophilicity; ethyl group enhances hydrophobicity
trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid 2,6-Difluorophenyl C₁₀H₈O₂F₂ 198.17 Enhanced polarity; dual fluorine effects on electronic distribution
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl C₁₀H₉ClO₂ 196.63 Moderate electron-withdrawing effect; lower acidity than -CF₃
rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans 2-Chloro-6-methoxyphenyl C₁₁H₁₁ClO₃ 226.65 Methoxy group donates electrons, reducing acidity

Substituent Effects on Key Properties

Acidity :

  • The trifluoromethyl group in the target compound significantly lowers the pKa of the carboxylic acid compared to analogs with -Cl or -CH₃ substituents. For example, the pKa of trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is ~1.5, whereas the chloro analog (CAS 1181230-38-5) has a pKa of ~2.5–3.0 .
  • Fluorine substituents (e.g., 2,6-difluoro in CAS 455267-88-6) increase polarity but have less impact on acidity than -CF₃ .

Lipophilicity :

  • The 2-ethylphenyl analog (CAS 1808742-39-3) exhibits higher logP values (~3.5) due to the hydrophobic ethyl group, whereas the trifluoromethylphenyl derivative balances hydrophobicity and electronic effects (logP ~2.8–3.2) .

Stereochemical Stability :

  • All trans-configured cyclopropane derivatives show improved conformational rigidity compared to cis isomers, enhancing binding specificity in biological systems .

Q & A

Q. What are the key challenges in synthesizing rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans, and how can reaction conditions be optimized to improve stereochemical control?

Cyclopropane ring formation often requires precise control of stereochemistry. A common method involves cyclopropanation using diazo compounds and transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures to minimize side reactions . For the trifluoromethylphenyl substituent, regioselective introduction via nucleophilic substitution or cross-coupling reactions may be necessary. Optimization includes adjusting catalyst loading, solvent polarity, and reaction time to enhance enantiomeric excess (e.e.) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

Characterization should combine:

  • NMR spectroscopy : To confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for cyclopropane ring protons and trifluoromethyl group coupling patterns) .
  • HPLC or chiral chromatography : To assess enantiopurity, especially for racemic mixtures .
  • Mass spectrometry (MS) : For molecular weight verification and detection of byproducts .
  • X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .

Q. What are the thermodynamic and kinetic considerations for stabilizing the cyclopropane ring in this compound?

The cyclopropane ring’s strain (~27 kcal/mol) makes it prone to ring-opening. Stabilization strategies include:

  • Electron-withdrawing groups (e.g., trifluoromethyl) that reduce electron density in the ring .
  • Steric shielding via bulky substituents (e.g., phenyl groups) to hinder reactive intermediates .
  • Low-temperature storage to slow decomposition kinetics .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for synthesizing this compound, and how can experimental data resolve discrepancies in computational models?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction energetics for cyclopropanation. For example, ICReDD’s reaction path search methods use computational-experimental feedback loops to refine predictions . Discrepancies between computed and experimental yields may arise from solvent effects or unaccounted intermediates. Hybrid approaches, such as microkinetic modeling paired with in situ spectroscopy, can reconcile these differences .

Q. What mechanistic insights explain the reactivity of the trifluoromethylphenyl substituent in nucleophilic or electrophilic reactions?

The trifluoromethyl group is strongly electron-withdrawing (-I effect), which polarizes the cyclopropane ring and directs electrophilic attacks to meta/para positions on the phenyl ring. In nucleophilic substitutions, the CF3_3 group stabilizes negative charges through inductive effects, facilitating reactions at the carboxylic acid moiety . Kinetic isotopic effect (KIE) studies or Hammett plots can quantify substituent influence .

Q. How do stereochemical inversions or racemization occur during functionalization of this compound, and what strategies mitigate these effects?

Racemization may occur via ring-strain-mediated intermediates (e.g., diradicals or carbocations during ring-opening). Mitigation includes:

  • Using non-polar solvents to stabilize transition states.
  • Introducing protecting groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive centers .
  • Low-temperature reactions to limit thermal rearrangements .

Data Contradiction Analysis

Q. How can conflicting data on reaction yields or stereoselectivity in published protocols be systematically addressed?

Contradictions often arise from variations in catalyst purity, solvent grades, or measurement techniques. Researchers should:

  • Replicate conditions with controlled variables (e.g., anhydrous solvents, glovebox-synthesized catalysts).
  • Use standardized characterization methods (e.g., identical HPLC columns).
  • Compare data with computational predictions to identify outliers .

Q. What experimental evidence supports or challenges the proposed ring-strain stabilization mechanisms for this compound?

Conflicting hypotheses about stabilization via electronic vs. steric effects can be tested by synthesizing analogs with varying substituents (e.g., methyl vs. trifluoromethyl) and measuring ring-opening kinetics via Arrhenius plots. Evidence from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition pathways .

Methodological Resources

  • Stereochemical Analysis : Use of Mosher’s acid derivatives or NOE experiments to assign configurations .
  • Reaction Monitoring : In situ IR or Raman spectroscopy to track cyclopropanation progress .
  • Safety Protocols : Follow guidelines for handling fluorinated compounds, including fume hood use and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.